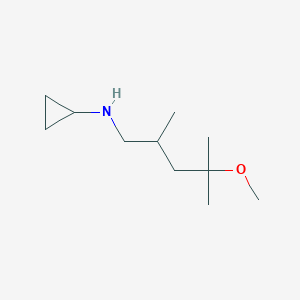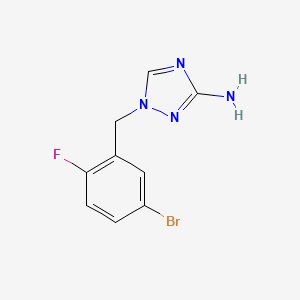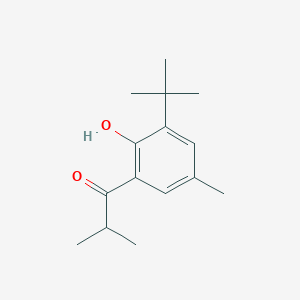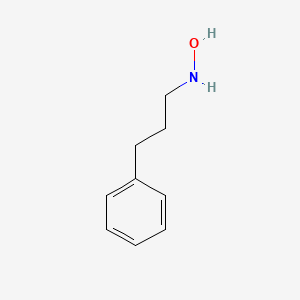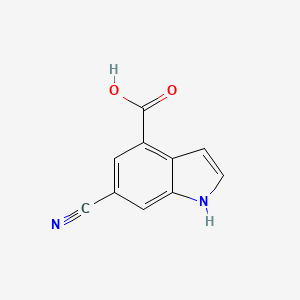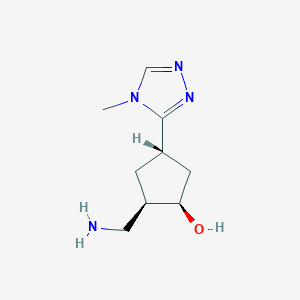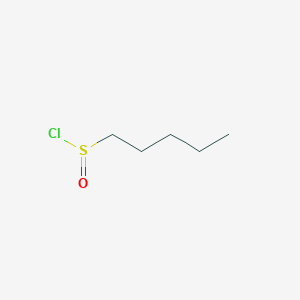
Pentane-1-sulfinic Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1-sulfinic Chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a derivative of sulfinic acid and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of pentane-1-sulfinic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfinic acid is converted to its corresponding sulfinyl chloride:
C5H11SO2H+SOCl2→C5H11SO2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentane-1-sulfinic Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Pentane-1-sulfonic acid.
Reduction: Pentane-1-sulfinic acid.
Substitution: Various substituted sulfinic derivatives depending on the nucleophile used.
Scientific Research Applications
Pentane-1-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acids, sulfinic acids, and other sulfur-containing compounds.
Biology: It can be used in the modification of biomolecules and the study of sulfur metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pentane-1-sulfinic Chloride involves its reactivity with nucleophiles. The chlorine atom in the molecule is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Pentane-1-sulfonic acid
- Pentane-1-sulfonyl chloride
- Pentane-1-sulfinic acid
Comparison
Pentane-1-sulfinic Chloride is unique due to its reactivity and versatility in organic synthesis. Compared to Pentane-1-sulfonic acid and Pentane-1-sulfonyl chloride, it offers different reactivity profiles, making it suitable for specific applications. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H11ClOS |
|---|---|
Molecular Weight |
154.66 g/mol |
IUPAC Name |
pentane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-2-3-4-5-8(6)7/h2-5H2,1H3 |
InChI Key |
GBQFILKXWSJJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


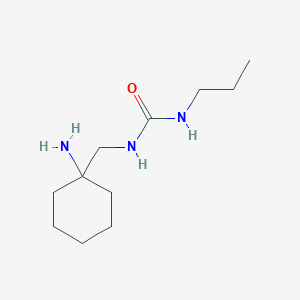
![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
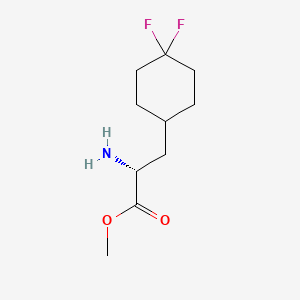
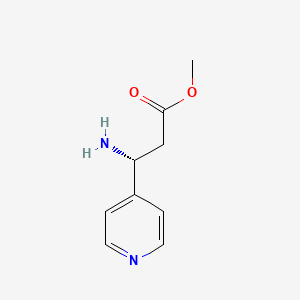
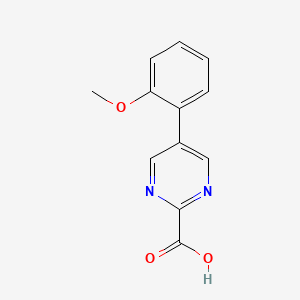
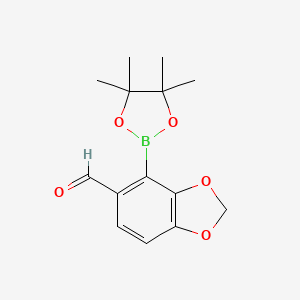
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
